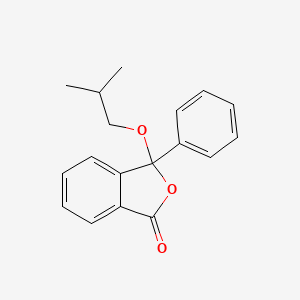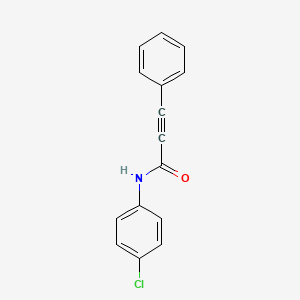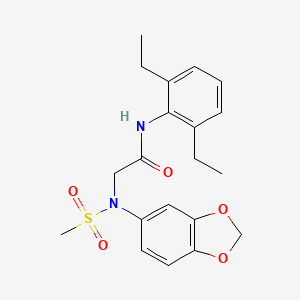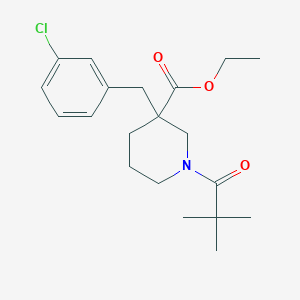![molecular formula C19H19ClFN3OS B5104913 N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5104913.png)
N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-3-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-3-fluorobenzamide is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as a small molecule inhibitor and has been found to have potential therapeutic applications in various diseases.
作用机制
The mechanism of action of N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-3-fluorobenzamide involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. This inhibition leads to the upregulation of certain genes, resulting in the inhibition of cancer cell growth and proliferation. Additionally, this compound has been found to inhibit the activity of several kinases, including AKT and ERK, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-3-fluorobenzamide have been extensively studied in scientific research. It has been found to have anti-inflammatory effects, inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been found to induce apoptosis in cancer cells, leading to the inhibition of cancer cell growth and proliferation. It has also been found to have immunomodulatory effects, regulating the activity of immune cells.
实验室实验的优点和局限性
The advantages of using N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-3-fluorobenzamide in lab experiments include its well-established synthesis method, its potential therapeutic applications, and its inhibitory effects on various enzymes and signaling pathways. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for the study of N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-3-fluorobenzamide. One direction is the further investigation of its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Another direction is the exploration of its mechanism of action, including the identification of its molecular targets and the development of more specific inhibitors. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties are also important future directions.
合成方法
The synthesis of N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-3-fluorobenzamide involves several steps. The starting material is 3-chloro-4-(1-piperidinyl)aniline, which is reacted with carbon disulfide and sodium hydride to form the corresponding thiourea. This is then reacted with 3-fluorobenzoyl chloride to form the final product. The synthesis of this compound has been reported in several scientific journals and is a well-established method.
科学研究应用
N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-3-fluorobenzamide has been extensively studied in scientific research as a potential therapeutic agent. It has been found to have potential applications in various diseases, including cancer, inflammation, and autoimmune disorders. Several studies have reported the inhibitory effects of this compound on various enzymes and signaling pathways, making it a promising candidate for drug development.
属性
IUPAC Name |
N-[(3-chloro-4-piperidin-1-ylphenyl)carbamothioyl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN3OS/c20-16-12-15(7-8-17(16)24-9-2-1-3-10-24)22-19(26)23-18(25)13-5-4-6-14(21)11-13/h4-8,11-12H,1-3,9-10H2,(H2,22,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUQBVFTUFYEGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=S)NC(=O)C3=CC(=CC=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S*)-1-ethyl-4-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-3-methyl-2-piperazinone](/img/structure/B5104833.png)
![4-[(1-benzyl-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5104838.png)
![1-C-(5,7-dimethyl-6-oxo-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol](/img/structure/B5104850.png)

![3-isobutyl-1-methyl-8-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5104857.png)
![5-{4-[(4-bromobenzyl)oxy]-3-chlorobenzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5104862.png)
![2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B5104871.png)

![1-benzyl-8-(2-furylmethyl)-3-(2-methoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5104888.png)
![2-methoxy-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5104894.png)
![2-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide](/img/structure/B5104896.png)

